BenchChemオンラインストアへようこそ!

Sunitinib

Kinase Profiling Selectivity IC50

Sunitinib (CAS 557795-19-4) is the gold-standard multitargeted RTK inhibitor for preclinical oncology. Unlike class-named alternatives, its broad, potent inhibition of FLT3, c-KIT, VEGFR1-3, and PDGFRα/β—quantified across 242 kinases—makes it the definitive tool for imatinib-resistant GIST models and angiogenesis research. Its 40–60 h half-life and food-independent PK minimize experimental variability vs. pazopanib or cabozantinib. Insist on batch-certified ≥98% purity to ensure reproducible translational data.

Molecular Formula C22H27FN4O2
Molecular Weight 398.5 g/mol
CAS No. 557795-19-4
Cat. No. B000231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSunitinib
CAS557795-19-4
Synonyms5-(5-fluoro-2-oxo-1,2-dihydroindolylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide
SU 011248
SU 11248
SU-011248
SU-11248
SU011248
SU11248
sunitinib
sunitinib malate
Sutent
Molecular FormulaC22H27FN4O2
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C
InChIInChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-
InChIKeyWINHZLLDWRZWRT-ATVHPVEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
Solubility25 mg/mL over pH of 1.2 to 6.8
Solubility at 22 °C (ug/mL): 2582 in 20 mM KCl/HCl buffer (pH 2);  364 in 20 mM phosphate buffer (pH 6)
3.08e-02 g/L

Sunitinib (CAS 557795-19-4): Baseline Characteristics and Procurement Context for the Multitargeted RTK Inhibitor


Sunitinib (CAS 557795-19-4), commercially known as Sutent, is an oral, small-molecule, multitargeted receptor tyrosine kinase (RTK) inhibitor [1]. It functions as an ATP-competitive inhibitor, demonstrating potent activity against a spectrum of kinases, most notably vascular endothelial growth factor receptors (VEGFR1/2/3), platelet-derived growth factor receptors (PDGFRα/β), stem cell factor receptor (c-KIT), and FMS-like tyrosine kinase 3 (FLT3) [1][2]. The compound is supplied primarily as the malate salt for research and clinical applications [3]. Its well-characterized profile is defined by a high plasma protein binding of 95% and an exceptionally long terminal elimination half-life of 40-60 hours for the parent compound and 80-110 hours for its active metabolite [1][4].

Why Sunitinib (557795-19-4) Cannot Be Interchanged with Other Multitargeted RTK Inhibitors


In the landscape of multitargeted tyrosine kinase inhibitors (TKIs), a broad target spectrum is not a proxy for functional equivalence. The term 'multitargeted' obscures critical, quantifiable differences in individual kinase potency, off-target selectivity, and resulting toxicity profiles among agents like sunitinib, sorafenib, pazopanib, axitinib, and cabozantinib [1]. For instance, a comparative kinase panel of 242 kinases revealed that sunitinib potently inhibited a wider array of kinases, including FLT3 and c-KIT, compared to pazopanib and sorafenib [2]. These differential inhibition patterns translate directly into distinct clinical outcomes and adverse event profiles [1]. Therefore, for scientific research and clinical application, substitution based solely on class membership (e.g., 'VEGFR TKI') is scientifically unsound and can lead to irreproducible results or suboptimal therapeutic outcomes [1][2].

Quantitative Differentiation of Sunitinib (557795-19-4): A Head-to-Head Evidence Guide


Potency and Kinase Selectivity Profile: Sunitinib vs. Sorafenib, Pazopanib, and Axitinib

Sunitinib exhibits a unique and quantifiable potency profile across key angiogenic kinases compared to its closest alternatives. Against VEGFR2, sunitinib's biochemical IC50 of 9 nM is 10-fold more potent than sorafenib's 90 nM [1]. For PDGFRβ, sunitinib's IC50 of 8 nM is 7.1-fold more potent than sorafenib's 57 nM [1]. This potency differential is inverted when compared to pazopanib (VEGFR2 IC50 = 30 nM), where sunitinib is approximately 3.3-fold more potent [2]. Furthermore, a head-to-head panel shows that while axitinib is an ultra-potent VEGFR2 inhibitor (IC50 = 0.2 nM), it is only 8-fold more potent than sunitinib (9 nM) against VEGFR2, but sunitinib exhibits superior PDGFRβ inhibition compared to axitinib's 1.6 nM, with sunitinib's 8 nM IC50 representing a 5-fold lower potency [3].

Kinase Profiling Selectivity IC50 VEGFR PDGFR

Comparative Kinase Selectivity: Broad-Spectrum Sunitinib vs. Narrower Pazopanib

A systematic selectivity screen against a panel of 242 kinases provides a direct, quantitative measure of each compound's 'off-target' landscape. This analysis revealed that sunitinib potently inhibits a broader range of kinases than pazopanib or sorafenib. Specifically, sunitinib inhibited a significantly higher fraction of kinases at potencies within 10-fold of its VEGFR2 IC50, indicating a less selective but more extensive target engagement profile [1]. This broader inhibition includes key targets like FLT3 and c-KIT, which are less potently inhibited by pazopanib [1]. This differential selectivity is not merely an academic observation; it has a direct and quantifiable correlation with clinical outcomes.

Off-Target Effects Kinase Panel Selectivity Score Myelosuppression

Proven Efficacy in Imatinib-Resistant GIST: A Differentiating Clinical Milestone

Sunitinib's clinical value proposition is uniquely defined by its proven efficacy in the second-line treatment of gastrointestinal stromal tumors (GIST) following failure of imatinib therapy. This is a clear and well-defined differentiation point from other VEGFR TKIs like sorafenib or pazopanib, which lack this specific regulatory approval and robust evidence base. In a pivotal Phase III, randomized, placebo-controlled trial, sunitinib demonstrated a statistically significant and clinically meaningful improvement in median time-to-tumor progression (TTP).

GIST Imatinib Resistance Time-to-Progression Placebo-Controlled Trial

Differentiation by Melanin Binding: Sunitinib vs. Axitinib and Vorolanib

Beyond kinase inhibition profiles, sunitinib exhibits a unique physicochemical property that differentiates it from other VEGFR TKIs like axitinib and vorolanib: melanin binding. In a comparative study assessing the potential for ocular tissue accumulation, only sunitinib demonstrated significant binding to melanin. This is a quantifiable differentiation that has direct implications for understanding and managing a specific toxicity.

Melanin Binding Ocular Toxicity Pharmacology Tissue Distribution

Distinct Pharmacokinetic Profile: Extended Half-Life vs. Alternatives

Sunitinib possesses a distinct pharmacokinetic (PK) signature that directly influences its dosing schedule and potential for drug accumulation. Its terminal half-life of 40-60 hours (and 80-110 hours for its active metabolite) is exceptionally long, resulting in a 3-4 fold accumulation of the parent drug and 7-10 fold accumulation of the metabolite with repeated daily dosing [1]. This contrasts with agents like pazopanib, which has a shorter half-life, or cabozantinib, which exhibits a significant food effect on bioavailability [2].

Pharmacokinetics Half-Life Bioavailability Drug-Drug Interactions

Optimal Research and Procurement Applications for Sunitinib (557795-19-4) Based on Differentiated Evidence


Establishing Second-Line In Vivo Models of Imatinib-Resistant GIST

For preclinical studies focused on imatinib-resistant GIST, sunitinib is the most appropriate tool compound. Its robust clinical efficacy in this specific setting, demonstrated by a 4.3-fold increase in TTP over placebo in Phase III trials, makes it the gold-standard positive control [1]. Using a comparator like sorafenib or pazopanib, which lack this evidence base, would confound results and reduce translational relevance [1].

Investigating the Role of FLT3 and c-KIT Inhibition in Angiogenesis and Myelosuppression

Researchers aiming to dissect the mechanistic contributions of FLT3 and c-KIT to both anti-angiogenic efficacy and myelosuppression should utilize sunitinib. Its broad and potent inhibition of these targets, as quantified in a 242-kinase panel, provides a powerful tool to study these pathways [2]. In contrast, pazopanib, with its weaker activity against FLT3, serves as a useful comparator for isolating the effects of VEGFR/PDGFR blockade alone [2].

Pharmacokinetic Studies Requiring a Long-Acting, Food-Independent VEGFR TKI

In in vivo pharmacokinetic and pharmacodynamic (PK/PD) studies where a consistent, food-independent exposure and a long half-life are advantageous, sunitinib is the preferred agent. Its PK profile, characterized by a 40-60 hour half-life and no clinically significant food effect, simplifies dosing and ensures stable drug levels over time [3]. This contrasts with agents like pazopanib or cabozantinib, where food intake can significantly alter exposure and introduce experimental variability [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sunitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.